molecular formula C11H15NO B13078274 7-propoxy-2,3-dihydro-1H-indole

7-propoxy-2,3-dihydro-1H-indole

Cat. No.: B13078274
M. Wt: 177.24 g/mol
InChI Key: GAVPHSBRTHGZAY-UHFFFAOYSA-N
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Description

7-Propoxy-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities

Preparation Methods

The synthesis of 7-propoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The reaction conditions typically involve refluxing the reactants in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of 7-propoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

7-Propoxy-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific propoxy substitution, which may confer distinct biological activities and synthetic utility compared to other indole derivatives.

Biological Activity

7-Propoxy-2,3-dihydro-1H-indole is a derivative of indole, a compound known for its diverse biological activities. Indoles and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its unique structure that allows it to interact with various biological targets. Its molecular formula is C12H15NC_{12}H_{15}N, and it possesses a propoxy group at the 7-position of the indole ring.

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. A study focused on various indole-based compounds found that certain derivatives demonstrated selective cytotoxicity against cancer cell lines. For instance, compounds with similar structures to this compound showed IC50 values in the low micromolar range against various cancer types, including colorectal and breast cancers .

CompoundCell LineIC50 (µM)Remarks
7aA4313.17Potent anticancer activity
7bHeLa5.16Significant colony suppression
18cHCT116<8Low cytotoxicity to non-cancer cells

Antioxidant Activity

Indole derivatives are also known for their antioxidant properties. The ability of these compounds to scavenge free radicals has been attributed to their structural features. In vitro studies have shown that certain indole derivatives can significantly reduce oxidative stress markers in cells . The antioxidant activity is often measured using assays such as DPPH and ABTS radical scavenging tests.

Neuroprotective Effects

The neuroprotective potential of indole derivatives has garnered attention in recent years. Research indicates that compounds like this compound may exert protective effects against neurodegenerative disorders by modulating neurotransmitter levels and reducing neuroinflammation. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Case Studies

Case Study 1: Anticancer Mechanism
A comparative study investigated the mechanisms by which indole derivatives induce apoptosis in cancer cells. The study found that compounds similar to this compound could regulate apoptotic pathways by modulating proteins such as Bcl-xL and Bax. The induction of apoptosis was confirmed through flow cytometry and Western blot analysis, demonstrating the compound's potential as an anticancer agent .

Case Study 2: Neuroprotective Mechanisms
Another study explored the neuroprotective effects of indole derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with these compounds led to a significant reduction in cell death and preserved mitochondrial function. This suggests that this compound may offer therapeutic benefits in neurodegenerative conditions by protecting neurons from oxidative damage .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

7-propoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15NO/c1-2-8-13-10-5-3-4-9-6-7-12-11(9)10/h3-5,12H,2,6-8H2,1H3

InChI Key

GAVPHSBRTHGZAY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C1NCC2

Origin of Product

United States

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